2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid
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Overview
Description
2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid is a heterocyclic compound containing both nitrogen and sulfur atoms within its thiazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both amino and carboxylic acid functional groups within the molecule allows for diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid typically involves the reaction of thiourea with α-halo acids or their derivatives. One common method includes the cyclization of thiourea with α-bromoacetic acid under basic conditions to form the thiazole ring. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: N-substituted thiazole derivatives.
Scientific Research Applications
2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties
Mechanism of Action
The biological activity of 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid is attributed to its ability to interact with various molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. Additionally, the thiazole ring can participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
2-Aminothiazole: A precursor to sulfathiazole, used as a thyroid inhibitor.
2-Amino-4-methylthiazole-5-carboxylic acid: Known for its antimicrobial properties.
2-Aminothiazole-4-carboxylate derivatives: Investigated for their activity against Mycobacterium tuberculosis
Uniqueness: 2-Amino-5-(carboxymethyl)thiazole-4-carboxylic acid stands out due to its dual functional groups, which provide a unique combination of reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6N2O4S |
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Molecular Weight |
202.19 g/mol |
IUPAC Name |
2-amino-5-(carboxymethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C6H6N2O4S/c7-6-8-4(5(11)12)2(13-6)1-3(9)10/h1H2,(H2,7,8)(H,9,10)(H,11,12) |
InChI Key |
RSMZZTABRZWCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(N=C(S1)N)C(=O)O)C(=O)O |
Origin of Product |
United States |
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